N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3OS and its molecular weight is 435.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a compound with potential applications in the field of chemical research and drug design. A study by Yu et al. (2014) demonstrates the synthesis of related N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. These compounds were prepared using carbodiimide condensation catalysis, a method that could be relevant for synthesizing similar compounds like this compound (Yu et al., 2014).
Ligand-Protein Interactions and Photovoltaic Efficiency
The compound's structure suggests potential use in ligand-protein interaction studies and photovoltaic efficiency modeling. Mary et al. (2020) investigated similar benzothiazolinone acetamide analogs, focusing on spectroscopic and quantum mechanical studies, ligand-protein interactions, and their potential use in dye-sensitized solar cells. This research highlights the versatility of such compounds in both biological and energy-related fields (Mary et al., 2020).
Antitumor Activity
Compounds with similar structures have been explored for their antitumor activity. Racané et al. (2006) synthesized derivatives of 6-amino-2-phenylbenzothiazole, demonstrating cytostatic activities against various human cancer cell lines. This suggests the potential of this compound in cancer research (Racané et al., 2006).
Structural Aspects in Salt and Inclusion Compounds
The compound's structural aspects, particularly in salt and inclusion compounds, are noteworthy. Karmakar et al. (2007) studied the structural aspects of similar amide-containing isoquinoline derivatives, which could provide insights into the properties of this compound in various states (Karmakar et al., 2007).
Analgesic and Anti-Inflammatory Activities
Yusov et al. (2019) investigated similar compounds for their analgesic and anti-inflammatory activities. This research can guide studies into the potential pharmacological applications of this compound (Yusov et al., 2019).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3OS.ClH/c1-15-6-7-17(16(2)12-15)13-21(27)26(11-5-10-25(3)4)22-24-19-9-8-18(23)14-20(19)28-22;/h6-9,12,14H,5,10-11,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZXQDBNVRYHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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